![molecular formula C9H6O3S B2824379 5-Thiophen-3-ylfuran-3-carboxylic acid CAS No. 1881814-87-4](/img/structure/B2824379.png)
5-Thiophen-3-ylfuran-3-carboxylic acid
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Overview
Description
5-Thiophen-3-ylfuran-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as thiophenes . It is used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .
Synthesis Analysis
The synthesis of thiophene derivatives involves various strategies. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-Thiophen-3-ylfuran-3-carboxylic acid is characterized by a five-membered aromatic heterocycle widely present in the important biological building blocks .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The physical form of 5-Thiophen-3-ylfuran-3-carboxylic acid is a powder . It has a molecular weight of 194.21 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Antinociceptive Compounds : Derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid, specifically 2-{[5-Aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids, have been synthesized for their potential antinociceptive (pain-relieving) activity (Shipilovskikh et al., 2020).
Development of Organic Sensitizers for Solar Cells : Novel organic sensitizers, including derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid, have been engineered for solar cell applications. These compounds showed high efficiency in converting photon energy to electric current (Kim et al., 2006).
G Protein-Coupled Receptor Agonists : Certain derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid have been identified as agonists for the G Protein-Coupled Receptor 35 (GPR35), highlighting their potential for further biological and pharmacological studies (Deng et al., 2011).
Recyclization in Organic Synthesis : The recyclization of certain derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid has been explored, which could be significant in developing new organic compounds (Shipilovskikh & Rubtsov, 2020).
Biological and Medicinal Research
Antibacterial and Antifungal Activity : Thiophene-containing compounds, including derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid, have shown promising antibacterial and antifungal activities. They have potential uses in pharmaceutical applications (Mabkhot et al., 2017).
Copper Complexes with Biological Activity : Copper complexes using thiophen-2-yl saturated and α,β-unsaturated carboxylic acids, including derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid, have been studied for their antioxidant and anti-inflammatory activities (Panagoulis et al., 2007).
Material Science and Engineering
Engineering of Dye-Sensitized Solar Cells : Derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid have been used in the molecular engineering of organic sensitizers for dye-sensitized solar cells, demonstrating their utility in renewable energy technologies (Hagberg et al., 2008).
Synthesis of Polythiophenes : The compound poly(2-thiophen-3-yl-malonic acid), a derivative of 5-Thiophen-3-ylfuran-3-carboxylic acid, has been synthesized and characterized. It shows potential applications in electrodialysis, wastewater treatment, and ion-selective membranes for biomedical uses (Bertran et al., 2010).
Coordination Polymers and Metal-Organic Frameworks : Thiophene-2,5-dicarboxylic acid, a related compound, has been used in the self-assembly of coordination polymers and metal-organic frameworks, demonstrating diverse architectures and properties (Chen et al., 1999).
Safety and Hazards
properties
IUPAC Name |
5-thiophen-3-ylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-9(11)7-3-8(12-4-7)6-1-2-13-5-6/h1-5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLPWAMXFCNXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thiophen-3-ylfuran-3-carboxylic acid |
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